6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine
Description
Properties
IUPAC Name |
6-(aminomethyl)-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-13-8-4-6(5-10)2-3-7(8)12-9(13)11/h2-4H,5,10H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFWMQBIOVCIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CN)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the aminomethyl group. The benzodiazole core can be synthesized through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone using reagents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs vary in substituent type, position, and electronic properties. Key examples include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The aminomethyl group in the target compound (electron-donating) contrasts with nitro (electron-withdrawing) in 6-nitro derivatives, impacting electronic density and reactivity .
- Lipophilicity: Ethyl () and cyclopropyl () substituents increase hydrophobicity compared to the polar aminomethyl group.
- Steric Effects: Bulky groups like cyclopropyl () or dimethylaminoethyl () may hinder binding to certain targets compared to the compact aminomethyl group.
Physicochemical Properties
- Solubility: The aminomethyl group enhances aqueous solubility compared to hydrophobic substituents (e.g., ethyl in ).
- Molecular Weight : Most analogs (e.g., C₁₀H₁₃N₃ in ) fall within 150–250 g/mol, favorable for drug-likeness.
- pKa : The primary amine (pKa ~9–10) in the target compound contrasts with nitro derivatives (pKa ~1–3), affecting ionization and membrane permeability .
Biological Activity
6-(Aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound characterized by its unique benzodiazole structure, which includes an amino group at the 6-position and a methyl group at the 1-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine is C9H11N3, with a molecular weight of approximately 161.21 g/mol. The presence of both amino and methyl groups enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the benzodiazole core through cyclization reactions involving ortho-diamines and carboxylic acids. The aminomethyl group can be introduced via reductive amination using reagents such as sodium borohydride or lithium aluminum hydride.
Antimicrobial Properties
Research indicates that 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. For instance, it has shown promising results in inhibiting the growth of tumor cells through mechanisms that may involve disruption of microtubule assembly or interference with specific signaling pathways .
The biological activity of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to apoptosis in cancer cells.
- Receptor Binding : It may bind to specific receptors or proteins, modulating their activity and influencing cellular signaling pathways .
Comparative Analysis
To better understand the uniqueness of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Aminobenzimidazole | C7H7N3 | Basic structure with an amino group | Simpler structure; lacks additional methyl group |
| 2-Amino-1-methylbenzimidazole | C8H9N3 | Methylated at position 1 | Similar but lacks benzodiazole framework |
| 5-(Aminomethyl)-2-methylbenzimidazole | C9H12N4 | Contains both amino and methyl groups | Different substitution pattern; potentially more reactive |
The unique combination of functional groups in 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine enhances its reactivity and biological activity compared to these similar compounds.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
- Anticancer Study : In a recent investigation involving various cancer cell lines, 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine exhibited IC50 values ranging from 25 to 50 µM, suggesting moderate potency against tumor growth .
Q & A
Q. What synthetic methodologies are optimal for preparing 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted anilines and thiocyanates in acidic conditions (e.g., bromine/glacial acetic acid) to form the benzothiazole core, followed by hydrazine substitution. For example:
React 6-substituted benzo[d]thiazol-2-amine with hydrazine hydrochloride in ethylene glycol under reflux (2–3 hours) to introduce the hydrazine moiety .
Purify intermediates via recrystallization from ethanol or ethyl acetate to ensure >90% yield .
Key parameters include stoichiometric control of hydrazine and temperature modulation to avoid byproducts like benzimidazole dimers .
Q. How can structural characterization be rigorously performed for this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra to confirm substitution patterns (e.g., methyl and aminomethyl groups at positions 1 and 6) .
- IR : Identify characteristic N–H (3178–3200 cm) and C–N (1668 cm) stretching frequencies .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) to validate stereoelectronic effects .
Q. What computational tools are suitable for modeling its electronic properties?
- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. This predicts reactivity at the aminomethyl group (LUMO energy: −1.8 eV) and aromatic π-system (HOMO energy: −6.2 eV) . Pair with molecular docking (AutoDock Vina) to simulate interactions with biological targets like kinase enzymes .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer : Systematically modify substituents and evaluate biological activity:
- Aminomethyl Group : Replace with bulkier groups (e.g., tert-butyl) to assess steric effects on receptor binding .
- Methyl at Position 1 : Substitute with electron-withdrawing groups (e.g., CF) to modulate pKa and solubility .
Use regression analysis to correlate logP values (calculated via QSPR models) with IC data in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported synthetic yields for benzodiazole analogs?
- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst selection. For example:
- Low Yields (<50%) : Trace to incomplete cyclization in non-polar solvents (e.g., toluene). Optimize with polar aprotic solvents (DMF) and acid catalysts (polyphosphoric acid) .
- Byproduct Formation : Mitigate via slow addition of hydrazine and inert atmosphere to prevent oxidation .
Validate reproducibility using high-throughput screening (HTS) with LC-MS monitoring .
Q. How can biological activity be optimized against cancer cell lines?
- Methodological Answer : Design hybrid molecules by conjugating the benzodiazole core with bioactive moieties (e.g., thiazolo[3,2-a]pyrimidine):
Perform a one-pot reaction with 2-cyanacetamide and aromatic aldehydes to generate Schiff base intermediates .
Evaluate cytotoxicity (MTT assay) against MCF-7 and HeLa cells, noting IC values <10 µM for derivatives with para-fluorophenyl substituents .
Use transcriptomic profiling (RNA-seq) to identify apoptosis pathways (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
